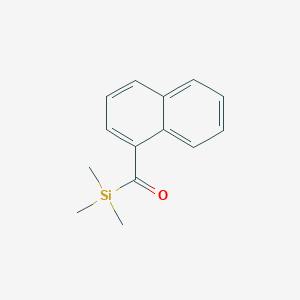![molecular formula C13H21ClO3 B14376981 8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane CAS No. 89879-03-8](/img/structure/B14376981.png)
8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[510]octane is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
The synthesis of 8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane typically involves multiple steps, starting from simpler organic molecules. The synthetic routes often include the formation of the bicyclic core followed by the introduction of the chloro and trimethoxyethylidene groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimized versions of these synthetic routes to ensure scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, resulting in the formation of new compounds with different substituents. The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane can be compared with other bicyclic compounds such as:
8-(1-Methylethylidene)bicyclo[5.1.0]octane: Similar in structure but with different substituents, leading to variations in reactivity and applications
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with significant biological activity, often used in the synthesis of tropane alkaloids. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
89879-03-8 |
|---|---|
Formule moléculaire |
C13H21ClO3 |
Poids moléculaire |
260.75 g/mol |
Nom IUPAC |
8-(1-chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane |
InChI |
InChI=1S/C13H21ClO3/c1-15-13(16-2,17-3)12(14)11-9-7-5-4-6-8-10(9)11/h9-10H,4-8H2,1-3H3 |
Clé InChI |
JMOJPUSGUXLOKS-UHFFFAOYSA-N |
SMILES canonique |
COC(C(=C1C2C1CCCCC2)Cl)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14376914.png)



![Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14376933.png)

![3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal](/img/structure/B14376945.png)




